molecular formula C20H18ClN3O3S3 B467502 3-chloro-N-((4-(pyrrolidin-1-ylsulfonyl)phenyl)carbamothioyl)benzo[b]thiophene-2-carboxamide CAS No. 497091-58-4

3-chloro-N-((4-(pyrrolidin-1-ylsulfonyl)phenyl)carbamothioyl)benzo[b]thiophene-2-carboxamide

Cat. No.: B467502
CAS No.: 497091-58-4
M. Wt: 480g/mol
InChI Key: CHQJKLNETSXEJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-chloro-N-((4-(pyrrolidin-1-ylsulfonyl)phenyl)carbamothioyl)benzo[b]thiophene-2-carboxamide is a complex organic compound that features a benzo[b]thiophene core, a pyrrolidin-1-ylsulfonyl group, and a carbamothioyl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-((4-(pyrrolidin-1-ylsulfonyl)phenyl)carbamothioyl)benzo[b]thiophene-2-carboxamide typically involves multiple steps:

    Formation of the benzo[b]thiophene core: This can be achieved through cyclization reactions involving thiophene derivatives.

    Introduction of the 3-chloro substituent: Chlorination reactions using reagents such as thionyl chloride or phosphorus pentachloride.

    Attachment of the pyrrolidin-1-ylsulfonyl group: This step involves the reaction of the benzo[b]thiophene derivative with pyrrolidine and sulfonyl chloride under basic conditions.

    Formation of the carbamothioyl linkage: This can be achieved by reacting the intermediate with isothiocyanates under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-((4-(pyrrolidin-1-ylsulfonyl)phenyl)carbamothioyl)benzo[b]thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Employing reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines or thiols in polar solvents.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzo[b]thiophene derivatives.

Scientific Research Applications

3-chloro-N-((4-(pyrrolidin-1-ylsulfonyl)phenyl)carbamothioyl)benzo[b]thiophene-2-carboxamide has several applications in scientific research:

    Medicinal Chemistry: Potential use as a lead compound for developing new drugs targeting specific enzymes or receptors.

    Biological Studies: Investigation of its effects on cellular pathways and its potential as a therapeutic agent.

    Industrial Applications: Use in the synthesis of advanced materials or as a catalyst in organic reactions.

Mechanism of Action

The mechanism of action of 3-chloro-N-((4-(pyrrolidin-1-ylsulfonyl)phenyl)carbamothioyl)benzo[b]thiophene-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular pathways. The exact molecular targets and pathways involved would depend on the specific application and the biological context.

Comparison with Similar Compounds

Similar Compounds

    3-chloro-N-((4-(pyrrolidin-1-ylsulfonyl)phenyl)carbamothioyl)benzo[b]thiophene-2-carboxamide: shares structural similarities with other benzo[b]thiophene derivatives and sulfonyl-containing compounds.

    Pyrrolidine derivatives: Compounds containing the pyrrolidine ring, which are known for their biological activity.

Uniqueness

  • The unique combination of the benzo[b]thiophene core, pyrrolidin-1-ylsulfonyl group, and carbamothioyl linkage gives this compound distinct chemical and biological properties.
  • Its potential applications in medicinal chemistry and biological studies make it a valuable compound for further research.

Properties

IUPAC Name

3-chloro-N-[(4-pyrrolidin-1-ylsulfonylphenyl)carbamothioyl]-1-benzothiophene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClN3O3S3/c21-17-15-5-1-2-6-16(15)29-18(17)19(25)23-20(28)22-13-7-9-14(10-8-13)30(26,27)24-11-3-4-12-24/h1-2,5-10H,3-4,11-12H2,(H2,22,23,25,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHQJKLNETSXEJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)NC(=S)NC(=O)C3=C(C4=CC=CC=C4S3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClN3O3S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.